3-[(4-Propylphenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS number 1219963-82-21. However, detailed information about this specific compound is not readily available in the public domain.
Synthesis Analysis
Unfortunately, specific synthesis methods for 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain. However, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions2.Molecular Structure Analysis
The exact molecular structure of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is not readily available in the public domain. However, it’s important to note that piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state2.Chemical Reactions Analysis
Specific chemical reactions involving 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain. However, piperidine derivatives are generally involved in various intra- and intermolecular reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain.Safety And Hazards
Specific safety and hazard information for 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is not readily available in the public domain. However, it’s important to handle all chemical substances with care, using appropriate safety measures such as wearing protective gloves, protective clothing, eye protection, and face protection34.
Future Directions
The future directions for research and applications of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride are not readily available in the public domain. However, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.
Please note that the information provided here is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized databases or contact experts in the field.
properties
IUPAC Name |
3-[(4-propylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHJAUKDRVZQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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